Benzyl 2-(4-(aminomethyl)-1H-pyrazol-1-yl)acetate
Description
Benzyl 2-(4-(aminomethyl)-1H-pyrazol-1-yl)acetate is a pyrazole-derived compound featuring a benzyl ester group and a 4-(aminomethyl) substituent on the pyrazole ring. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities, metabolic stability, and tunable electronic properties . The aminomethyl group (-CH2NH2) at the pyrazole’s 4-position introduces a primary amine, enhancing solubility and reactivity for further functionalization.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
benzyl 2-[4-(aminomethyl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C13H15N3O2/c14-6-12-7-15-16(8-12)9-13(17)18-10-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10,14H2 |
InChI Key |
UTSGXENRLPVGPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Structural Data
Key Observations:
Substituent Effects: The aminomethyl group in the target compound provides a primary amine, enabling salt formation or conjugation with carboxylic acids, unlike the formyl group in CAS 920511-27-9, which is electrophilic and reactive toward nucleophiles (e.g., in Schiff base formation) .
Ester Group Influence :
Research Findings:
- CAS 920511-27-9 : The formyl group facilitates the synthesis of imine-linked coordination polymers, as demonstrated in crystallographic studies using programs like SHELX . Its benzyl ester enhances thermal stability in solid-state applications .
- CAS 2137980-04-0 : The ethyl ester and 3-methyl group optimize solubility for aqueous-phase reactions, making it a preferred intermediate in herbicide development .
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